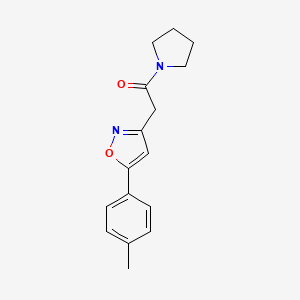

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

Descripción

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone is a heterocyclic compound featuring an isoxazole core substituted with a p-tolyl group at position 5 and a pyrrolidine moiety linked via an ethanone bridge. Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, known for their stability and versatility in medicinal chemistry. The pyrrolidine ring, a five-membered secondary amine, may contribute to basicity and hydrogen-bonding interactions, influencing pharmacokinetic properties.

Propiedades

IUPAC Name |

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-12-4-6-13(7-5-12)15-10-14(17-20-15)11-16(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBHLFLQWDKYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the isoxazole or pyrrolidine rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone has been studied for its potential pharmacological activities:

- Antimicrobial Activity : Research indicates that compounds with isoxazole structures exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Studies have shown that derivatives of isoxazole can inhibit cancer cell proliferation by targeting specific signaling pathways, such as the Wnt/β-catenin pathway .

Neuropharmacology

This compound may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Similar compounds have been shown to inhibit specific transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting potential applications in treating neurological disorders .

The biological activity of 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacteria and fungi. |

| Anticancer | Inhibits cancer cell growth; affects pathways related to cell proliferation. |

| Neurotransmitter Modulation | Potential to modulate neurotransmitter levels, impacting mood and cognition. |

Case Studies and Experimental Findings

Several case studies highlight the efficacy of this compound in biological systems:

- Antimicrobial Testing : A study demonstrated that derivatives of isoxazole showed significant inhibition of bacterial growth, suggesting their potential as new antibiotics .

- Cancer Cell Line Studies : Experiments on cancer cell lines revealed that compounds similar to 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone could effectively inhibit tumor growth by inducing apoptosis in cancer cells .

- Neuropharmacological Effects : Research involving animal models indicated that compounds with similar structures could reduce anxiety-like behaviors by modulating dopaminergic pathways .

Industrial Applications

In addition to its biological applications, 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone has potential uses in material sciences:

- Polymer Development : Its stability and reactivity make it suitable for synthesizing new polymers and coatings.

- Chemical Intermediates : The compound can serve as a building block for synthesizing more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Analogous Compounds

Key Observations :

- Thiophene derivatives () introduce sulfur, which may alter electronic properties and metabolic stability.

- Substituents : Electron-donating p-tolyl groups (target compound) contrast with electron-withdrawing substituents like nitro () or chloro (), affecting reactivity and solubility.

- Amine Groups : Pyrrolidine (five-membered) vs. piperidine (six-membered) influence steric bulk and basicity, impacting receptor interactions .

Key Insights :

- Condensation Reactions : and emphasize acid- or base-catalyzed condensations for heterocycle formation, a common strategy in isoxazole chemistry.

Actividad Biológica

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone (CAS Number: 953152-91-5) is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring and an isoxazole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.33 g/mol |

| CAS Number | 953152-91-5 |

The compound features a pyrrolidine ring, which is known for its role in various biological activities, and an isoxazole ring that contributes to its potential as a ligand in receptor interactions .

The biological activity of 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The compound may modulate biological pathways through receptor-ligand binding interactions, affecting signal transduction and metabolic processes .

Potential Targets

- Receptors : The compound may act as a ligand for various receptors, influencing their activity.

- Enzymes : It could potentially inhibit or activate certain enzymes involved in metabolic pathways.

Antitumor Activity

Research indicates that derivatives of compounds similar to 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone exhibit antitumor properties. In studies involving mouse xenograft models, compounds with similar structures showed significant efficacy against hematologic malignancies and solid tumors by inducing apoptosis and modulating cell cycle proteins .

Antimicrobial Activity

Compounds containing the pyrrolidine and isoxazole frameworks have been investigated for their antimicrobial properties. Some studies report that related compounds demonstrate potent activity against various bacterial strains, suggesting that 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone may also possess similar properties .

Study on Antitumor Efficacy

A study published in Nature explored the efficacy of pyrrolidine derivatives in treating cancer. The findings suggested that these compounds could significantly reduce tumor size in xenograft models by inducing apoptosis through downregulation of c-Myc, a critical regulator of cell proliferation .

Antimicrobial Evaluation

In another investigation, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step heterocyclic chemistry. A representative approach includes:

- Step 1 : Formation of the isoxazole core via cyclization of aryl oxime derivatives with acetylacetone under basic conditions (NaOH in methanol at 0–5°C, pH 10) .

- Step 2 : Functionalization of the ethanone moiety using Grignard reagents (e.g., CH₃MgX, X = Cl/Br) to introduce the pyrrolidine group .

Optimization : Monitor reaction progress via TLC (petroleum ether:ethyl acetate, 70:30) and adjust stoichiometry of reagents to minimize side products. For temperature-sensitive steps, use ice baths to stabilize intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm substituent positions, with δ ~2.34 ppm for the p-tolyl methyl group and δ ~3.98 ppm for oxadiazole CH₂ groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 396 for derivatives) verify molecular weight .

- X-ray Crystallography : Monoclinic space groups (e.g., P2₁/c) and unit cell parameters (e.g., a = 5.3937 Å, b = 20.237 Å) resolve 3D conformation .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Antifungal Activity : Disk diffusion assays against Candida species, with MIC values calculated from dose-dependent inhibition zones .

- Immunomodulatory Screening : Lymphocyte count reduction in rodent models (e.g., dose-dependent effects at 10–100 mg/kg) to assess S1PL inhibition .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed during structural analysis?

- Software Tools : Use SHELXL for high-resolution refinement. For twinned data, apply the TWIN/BASF commands in SHELX to model twin domains .

- Disorder Handling : Partition disordered regions (e.g., flexible pyrrolidine rings) into multiple conformers with restrained isotropic displacement parameters (ADPs) .

- Validation : Cross-check R values (R1 < 0.05) and electron density maps (e.g., Fo-Fc maps) for residual peaks .

Q. How do structural modifications (e.g., p-tolyl vs. dichlorophenyl substituents) influence biological activity?

- SAR Studies : Derivatives with electron-withdrawing groups (e.g., 2,4-dichlorophenyl) show enhanced antifungal activity (MIC ~160–165°C) compared to p-tolyl analogs .

- Docking Analysis : Use AutoDock Vina to simulate binding to fungal cytochrome P450 enzymes; hydrophobic interactions with p-tolyl groups improve affinity .

Q. How can contradictions in biological data (e.g., variable IC₅₀ values across assays) be resolved?

- Assay Standardization : Normalize data using positive controls (e.g., fluconazole for antifungal assays) .

- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation .

- Statistical Validation : Apply ANOVA to compare replicates and identify outliers in dose-response curves .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.